2-Oxo-2H-pyran-6-carboxylic acid 2-Oxo-2H-pyran-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 672-67-3
VCID: VC21320927
InChI: InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9)
SMILES: C1=CC(=O)OC(=C1)C(=O)O
Molecular Formula: C6H4O4
Molecular Weight: 140.09 g/mol

2-Oxo-2H-pyran-6-carboxylic acid

CAS No.: 672-67-3

Cat. No.: VC21320927

Molecular Formula: C6H4O4

Molecular Weight: 140.09 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2H-pyran-6-carboxylic acid - 672-67-3

Specification

CAS No. 672-67-3
Molecular Formula C6H4O4
Molecular Weight 140.09 g/mol
IUPAC Name 6-oxopyran-2-carboxylic acid
Standard InChI InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9)
Standard InChI Key AUZCNXBFVCKKHV-UHFFFAOYSA-N
SMILES C1=CC(=O)OC(=C1)C(=O)O
Canonical SMILES C1=CC(=O)OC(=C1)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

2-Oxo-2H-pyran-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4O4 and a molecular weight of approximately 140.09 g/mol . The compound features a six-membered heterocyclic ring (pyran) with an oxygen atom, a ketone group at position 2, and a carboxylic acid functional group at position 6 . This structural arrangement contributes to the compound's chemical reactivity and potential biological activities.

Nomenclature and Identifiers

2-Oxo-2H-pyran-6-carboxylic acid is known by several names in the scientific literature, reflecting its structural features and historical naming conventions. Some of the common synonyms include:

  • 2-Pyrone-6-carboxylic acid

  • 2-POCA (though the full name should be used per requirements)

  • 6-oxopyran-2-carboxylic acid

  • 2H-pyran-2-one-6-carboxylic acid

  • α-Pyrone-6-carboxylic acid

For identification purposes, the compound has been assigned several unique identifiers:

  • CAS Registry Number: 672-67-3

  • European Community (EC) Number: 863-889-1

  • DSSTox Substance ID: DTXSID30217482

  • InChIKey: AUZCNXBFVCKKHV-UHFFFAOYSA-N

Synthesis Methods

Traditional Synthesis Approaches

Several methods have been developed for synthesizing 2-Oxo-2H-pyran-6-carboxylic acid. One common approach involves the Knoevenagel condensation of Meldrum's acid (2,2-dimethyl-1,3-dioxan-4,6-dione) with formic acid, followed by acid-mediated hydrolysis. This method has been widely employed in laboratory settings due to its relatively straightforward procedure and moderate yields.

Green Synthesis from Renewable Sources

Recent advances in green chemistry have focused on developing more sustainable methods for synthesizing 2-Oxo-2H-pyran-6-carboxylic acid from renewable resources. A notable example is the synthesis from bio-derived C6 aldaric acids, which are obtained from renewable biomass sources .

Research published in 2020 described an environmentally friendly approach to synthesizing 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from C6 aldaric acids . This green approach preserves all six carbon atoms present in the aldaric acid starting material. The procedure involves a reaction with acetic anhydride under different pH conditions to convert mucic acid and glucaric acid salts into the 3-acetoxy-2-oxo-2H-pyran-6-carboxylic acid salts .

These salts, when treated with hydrochloric acid, are quantitatively converted to the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid. Further thermal decarboxylation of this intermediate yields 3-hydroxy-2H-pyran-2-one in very high yield . This synthetic route is particularly valuable as it utilizes renewable starting materials and employs relatively mild reaction conditions.

Chemical and Physical Properties

Structure-Property Relationships

The structure of 2-Oxo-2H-pyran-6-carboxylic acid significantly influences its chemical behavior. The presence of both a lactone (cyclic ester) and a carboxylic acid group in the molecule creates a unique reactivity profile. The lactone moiety makes the compound susceptible to nucleophilic attack, particularly under basic conditions, while the carboxylic acid group can participate in typical acid-base reactions and esterification processes.

Spectroscopic Properties

Spectroscopic data for 2-Oxo-2H-pyran-6-carboxylic acid has been documented in various databases. The PubChem database reports spectral information including:

  • 13C NMR spectra

  • Mass spectrometry data (GC-MS)

  • IR spectra (vapor phase)

These spectroscopic fingerprints are valuable for confirming the identity and purity of synthesized or isolated samples of the compound.

Biological Activities and Applications

Antimicrobial Properties

Research suggests that 2-Oxo-2H-pyran-6-carboxylic acid exhibits antimicrobial activity, though the specific mechanism of action and spectrum of activity require further investigation. This property could potentially be exploited for the development of novel antimicrobial agents, particularly in an era of increasing antimicrobial resistance.

Applications in Organic Synthesis

2-Oxo-2H-pyran-6-carboxylic acid serves as a versatile building block in organic synthesis. The 2-pyrone scaffold found in this compound is present in numerous natural products and serves as an important intermediate in the synthesis of various complex organic molecules .

The compound's reactivity allows for selective transformations, making it useful for the preparation of diverse structural motifs. For example, the 2-pyrone ring can undergo Diels-Alder reactions, nucleophilic additions, and various ring-opening reactions, providing access to a wide range of complex structures .

Related Compounds and Derivatives

Structural Analogues

Several compounds share structural similarities with 2-Oxo-2H-pyran-6-carboxylic acid. These structural analogues often display related chemical properties but may exhibit different biological activities. The variations in structure can include different substitution patterns on the pyran ring or modifications to the carboxylic acid group.

Synthesized Derivatives

The research described in the literature demonstrates that various derivatives of 2-Oxo-2H-pyran-6-carboxylic acid can be synthesized. For example, the green synthesis approach described by researchers in 2020 produced 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids . These derivatives can be further transformed into different compounds, such as 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid and ultimately 3-hydroxy-2H-pyran-2-one through decarboxylation .

The ability to create these derivatives expands the potential applications of the 2-pyrone scaffold in various fields, including medicinal chemistry and materials science.

Comparative Analysis of Synthetic Routes

Traditional versus Green Synthetic Methods

The development of green synthetic routes for 2-Oxo-2H-pyran-6-carboxylic acid represents a significant advancement in sustainable chemistry. The following table compares traditional synthesis methods with the newer green approaches:

AspectTraditional SynthesisGreen Synthesis
Starting MaterialsMeldrum's acid and formic acidBio-derived C6 aldaric acids
Renewability of ResourcesTypically uses petroleum-derived reagentsUses renewable biomass-derived starting materials
Waste GenerationPotentially higher waste productionDesigned to minimize waste and environmental impact
Carbon EfficiencyMay lose carbon atoms during synthesisPreserves all six carbon atoms from starting material
Reaction ConditionsOften requires harsh conditionsCan be performed under milder conditions
ScalabilityWell-established for laboratory and industrial scalesStill being optimized for larger scales

This comparison highlights the benefits of green chemistry approaches in terms of sustainability and environmental impact, while also acknowledging the established reliability of traditional methods.

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